molecular formula C20H18ClN3O2S B2915956 N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 932321-39-6

N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2915956
CAS No.: 932321-39-6
M. Wt: 399.89
InChI Key: KQARLHXBCBYSLC-UHFFFAOYSA-N
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Description

The compound N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide features a sulfanylacetamide backbone linked to a 1-methylimidazole ring substituted with a 4-chlorophenyl group and an N-(3-acetylphenyl) moiety. This structure combines electron-withdrawing (acetyl, chloro) and hydrophobic (methyl, aryl) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13(25)15-4-3-5-17(10-15)23-19(26)12-27-20-22-11-18(24(20)2)14-6-8-16(21)9-7-14/h3-11H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQARLHXBCBYSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl group. The final step involves the acetylation of the phenyl group. Common reagents used in these reactions include acetic anhydride, chlorobenzene, and imidazole .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The target compound differs from analogs in:

  • Substituent positioning : The 3-acetylphenyl group contrasts with common chloro- or nitro-substituted phenyl rings (e.g., ).
  • Heterocyclic core : The 1-methylimidazole sulfanyl group distinguishes it from oxadiazole () or pyrimidine () derivatives.
  • Methylation: The 1-methyl group on the imidazole ring reduces steric hindrance compared to non-methylated imidazoles ().

Molecular Properties and Bioactivity Trends

Table 1: Comparison of Structural Analogs
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Reported Bioactivity (Evidence ID)
Target Compound C20H18ClN3O2S 423.9* 3-acetylphenyl, 4-chlorophenyl, 1-methyl 1H-imidazol-2-yl Not available
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide () C17H13Cl2N3OS 394.3 4-chlorophenyl (x2) 1H-imidazol-2-yl Not available
8t () C20H17ClN4O3S 428.5 5-chloro-2-methylphenyl, indol-3-ylmethyl 1,3,4-oxadiazol-2-yl LOX inhibition, α-glucosidase/BChE activity
Compound I () C12H11ClN4O2S 326.8 4-chlorophenyl, diaminopyrimidinyl Pyrimidin-2-yl Not available (crystallographic focus)
N-(diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)... () C19H17ClN4O3S 410.3 diphenylmethyl, 5-methyloxazolyl 1,2-oxazol-3-yl Not available
Key Observations:

Bioactivity Correlation : Compounds with oxadiazole cores () exhibit enzyme inhibition (LOX, α-glucosidase), suggesting that the imidazole-based target compound may share similar targets but with altered potency due to structural differences .

1-Methylimidazole may improve metabolic stability over unmethylated imidazoles () by reducing susceptibility to oxidative degradation.

Crystallographic Insights :

  • Analogs with chlorophenyl groups () exhibit intramolecular hydrogen bonding (N–H⋯N), influencing conformational stability . The target compound’s acetyl group may disrupt such interactions, altering solubility or packing efficiency.

Biological Activity

N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C18H18ClN3O2S
  • Molecular Weight : 357.87 g/mol

The structure consists of an acetylphenyl group linked to a thioacetamide moiety, with an imidazole ring that may contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on MCF-7 Cells : In vitro studies demonstrated an IC50 value of approximately 5 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects.
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 and caspase-9 activities in treated cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound exhibits anti-inflammatory properties.

Findings

  • In Vivo Models : In animal models of inflammation, the compound reduced paw edema significantly compared to control groups.
  • Cytokine Inhibition : The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the imidazole ring, as well as substitutions on the phenyl rings, have been explored to enhance potency.

Key Findings

  • Imidazole Substitution : Variations in the position of chlorine on the phenyl ring have been correlated with increased cytotoxicity.
  • Thioether Linkage : The presence of a sulfur atom in the thioamide linkage appears to enhance both anticancer and antimicrobial activities.

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